molecular formula C16H22ClNO2 B053959 Hmeeb CAS No. 117016-26-9

Hmeeb

Cat. No.: B053959
CAS No.: 117016-26-9
M. Wt: 295.8 g/mol
InChI Key: UUNACMSSHSJBCE-RCGOWTHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan is a complex organic compound with the molecular formula C16H22ClNO2 and a molecular weight of 295.8 g/mol. This compound is known for its unique structure, which includes an epoxyethano bridge and multiple functional groups that contribute to its diverse chemical properties.

Preparation Methods

The synthesis of 2’-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan involves several steps, typically starting with the formation of the benzomorphan core. This core is then modified through various chemical reactions to introduce the hydroxy, dimethyl, and epoxyethano groups. The specific reaction conditions and reagents used can vary, but common methods include:

    Formation of the Benzomorphan Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Functional Groups: The hydroxy and dimethyl groups are typically introduced through substitution reactions, while the epoxyethano bridge is formed through an epoxidation reaction.

Chemical Reactions Analysis

2’-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert the epoxyethano bridge into a diol or other reduced forms.

    Substitution: The hydroxy and dimethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

2’-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan has several applications in scientific research, including:

    Chemistry: It is used as a model compound for studying the reactivity of epoxyethano and benzomorphan structures.

    Biology: Researchers investigate its potential biological activities, including interactions with enzymes and receptors.

    Medicine: There is interest in its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the synthesis of other complex organic compounds or as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2’-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxyethano bridge and hydroxy group play crucial roles in these interactions, potentially leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2’-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan can be compared to other benzomorphan derivatives, such as:

    5,9-Dimethyl-6,7-benzomorphan: Lacks the epoxyethano bridge and hydroxy group, resulting in different chemical and biological properties.

    2’-Hydroxy-5,9-dimethyl-6,7-benzomorphan: Similar structure but without the epoxyethano bridge, leading to variations in reactivity and applications.

    8,2-Epoxyethano-6,7-benzomorphan: Contains the epoxyethano bridge but lacks the hydroxy and dimethyl groups, affecting its overall properties.

Properties

CAS No.

117016-26-9

Molecular Formula

C16H22ClNO2

Molecular Weight

295.8 g/mol

IUPAC Name

(1S,8S,15S,16R)-8,16-dimethyl-14-oxa-11-azatetracyclo[6.6.2.02,7.011,15]hexadeca-2(7),3,5-trien-5-ol;hydrochloride

InChI

InChI=1S/C16H21NO2.ClH/c1-10-14-15-12-4-3-11(18)9-13(12)16(10,2)5-6-17(14)7-8-19-15;/h3-4,9-10,14-15,18H,5-8H2,1-2H3;1H/t10-,14-,15-,16-;/m0./s1

InChI Key

UUNACMSSHSJBCE-RCGOWTHUSA-N

SMILES

CC1C2C3C4=C(C1(CCN2CCO3)C)C=C(C=C4)O.Cl

Isomeric SMILES

C[C@H]1[C@H]2[C@@H]3C4=C([C@]1(CCN2CCO3)C)C=C(C=C4)O.Cl

Canonical SMILES

CC1C2C3C4=C(C1(CCN2CCO3)C)C=C(C=C4)O.Cl

117016-26-9

Synonyms

2'-hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan
HMEEB

Origin of Product

United States

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